molecular formula C14H6N2O14S2 B15181415 9,10-Dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,7-disulphonic acid CAS No. 79817-72-4

9,10-Dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,7-disulphonic acid

Cat. No.: B15181415
CAS No.: 79817-72-4
M. Wt: 490.3 g/mol
InChI Key: YEIIKKSKTYPMQJ-UHFFFAOYSA-N
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Description

9,10-Dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,7-disulphonic acid is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, nitro, and sulfonic acid groups. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,7-disulphonic acid typically involves multi-step organic reactions. One common method includes the nitration of anthracene derivatives followed by sulfonation and subsequent oxidation. The reaction conditions often require controlled temperatures and the use of strong acids such as sulfuric acid and nitric acid to facilitate the nitration and sulfonation processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The final product is usually purified through crystallization or other separation techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

9,10-Dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,7-disulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Diamino derivatives.

    Substitution: Various substituted anthracene derivatives depending on the reagents used.

Scientific Research Applications

9,10-Dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,7-disulphonic acid has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.

Mechanism of Action

The mechanism of action of 9,10-Dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,7-disulphonic acid involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in redox reactions, interact with enzymes, and bind to specific receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonic acid
  • 9,10-Dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonic acid

Uniqueness

9,10-Dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,7-disulphonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

IUPAC Name

1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,7-disulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6N2O14S2/c17-4-2-5(31(25,26)27)11(16(23)24)9-8(4)13(19)7-3(15(21)22)1-6(32(28,29)30)12(18)10(7)14(9)20/h1-2,17-18H,(H,25,26,27)(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIIKKSKTYPMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=C1S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=CC(=C3[N+](=O)[O-])S(=O)(=O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6N2O14S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301000775
Record name 1,5-Dihydroxy-4,8-dinitro-9,10-dioxo-9,10-dihydroanthracene-2,7-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301000775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79817-72-4
Record name 9,10-Dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxo-2,7-anthracenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79817-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,7-disulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079817724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Dihydroxy-4,8-dinitro-9,10-dioxo-9,10-dihydroanthracene-2,7-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301000775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,7-disulphonic acid
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